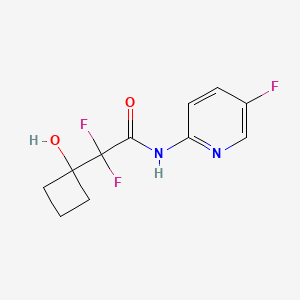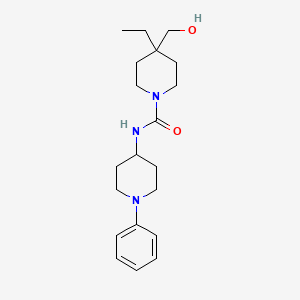![molecular formula C17H21N3O2S B6637279 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide, also known as PEP005, is a natural compound that is derived from the Australian plant Euphorbia peplus. It has been extensively studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
作用機序
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide exerts its anti-cancer effects through the activation of protein kinase C (PKC) isoforms. PKC is a family of enzymes that play a key role in cell signaling and regulation. This compound specifically activates PKCδ, which leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which leads to oxidative stress and ultimately apoptosis. This compound also activates the unfolded protein response (UPR), which is a cellular stress response that helps to maintain cellular homeostasis. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis.
実験室実験の利点と制限
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized from Euphorbia peplus, making it readily available for research purposes. In addition, this compound has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can be difficult to work with, and its activity can be affected by factors such as temperature and pH.
将来の方向性
There are several future directions for research on 4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide. One area of interest is the development of more effective formulations of the compound for clinical use. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. In addition, there is interest in exploring the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, there is ongoing research to better understand the cellular and molecular mechanisms underlying the anti-cancer effects of this compound.
In conclusion, this compound is a natural compound that has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It activates PKCδ and downstream signaling pathways, leading to a variety of biochemical and physiological effects. While this compound has some limitations for lab experiments, it has several advantages and numerous future directions for research. Further studies are needed to fully understand the potential therapeutic applications of this compound.
合成法
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide can be synthesized from the leaves of Euphorbia peplus using a combination of extraction, purification, and chemical synthesis techniques. The process involves the isolation of the active compound from the plant, followed by purification using chromatography. The purified compound is then subjected to chemical synthesis to produce this compound.
科学的研究の応用
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including melanoma, breast cancer, and leukemia. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13(19-16(21)17(22)7-11-23-12-8-17)14-5-2-3-6-15(14)20-10-4-9-18-20/h2-6,9-10,13,22H,7-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZACQBKDSYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3(CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)





![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)

![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)